4-Cyano-N'-hydroxybenzene-1-carboximidamide
Description
Properties
IUPAC Name |
4-cyano-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAUULXYBIJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653112 | |
| Record name | 4-Cyano-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-85-7 | |
| Record name | 4-Cyano-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Cyano-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a cyano group, a hydroxyl group, and an amidine functional group, which are critical for its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities, primarily focusing on anticancer effects. Below are detailed findings from various studies:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, one study reported GI50 values ranging from 0.197 to 3.49 μM against different cancer types, including colon and CNS cancers .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It was observed to disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .
- Comparative Efficacy : When compared to other compounds in its class, this compound showed superior activity against melanoma cell lines, indicating its potential as a targeted therapy for specific cancer types .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study A : This study evaluated the compound's effect on a panel of 60 different cancer cell lines. The results indicated that it selectively inhibited the growth of certain leukemia and melanoma cells while having minimal effects on normal fibroblast cells .
- Study B : In another experiment involving murine models, treatment with the compound led to a significant reduction in tumor size compared to control groups. The study also noted an increase in survival rates among treated animals .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Cell Line Tested | GI50 (μM) | Notes |
|---|---|---|---|
| Antiproliferative | HCT-15 (Colon) | 0.197 | Highest potency observed |
| Antiproliferative | SNB-75 (CNS) | 0.278 | Significant growth inhibition |
| Apoptosis Induction | MDA-MB-435 (Melanoma) | Not specified | Induces mitochondrial dysfunction |
| Selectivity | Normal Fibroblasts | >10 | Minimal toxicity observed |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the benzene ring significantly alters molecular weight, solubility, and reactivity. A comparative analysis is provided below:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CN) : Increase molecular polarity and reactivity in cyclization reactions, as seen in 1,2,4-oxadiazole synthesis .
- Chlorine vs. cyano groups: Chlorine substituents (e.g., in CAS 5033-28-3) may confer higher antimicrobial activity, while the cyano group could improve metabolic stability due to its resistance to enzymatic degradation.
Structural and Crystallographic Insights
- (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide : Adopts an E-configuration across the C=N bond, with intermolecular N–H⋯N and O–H⋯N hydrogen bonds forming R₂²(10) motifs and C(3) chains .
- 2,5-Dichloro analogue: Substitution at 2,5-positions likely disrupts planar packing, reducing crystallinity compared to monosubstituted derivatives .
Preparation Methods
Hydroxylamine Reaction with Cyano Precursors
One of the most direct and efficient methods to prepare this compound is the reaction of cyano-substituted benzene derivatives with hydroxylamine under controlled conditions.
- Reaction Conditions: Hydroxylamine hydrochloride is neutralized with potassium hydroxide in methanol to generate free hydroxylamine. This solution is then added dropwise to a suspension of the cyano compound in methanol at low temperature (0–5 °C), followed by stirring at room temperature for 1 hour.
- Outcome: The amidoxime product precipitates out and can be isolated by filtration.
- Yield: High yields up to 85% have been reported.
- Characterization: The product exhibits characteristic IR bands for hydroxylamine and amidoxime groups, and NMR confirms the structure with distinct chemical shifts for NH2 and OH protons.
Multi-Step Synthesis via Imidazolide Intermediates
An alternative approach involves the conversion of carboxylic acid derivatives to imidazolides, which then react with ammonia to form the amidoxime.
- Step 1: The carboxylic acid derivative is reacted with 1,1'-carbodiimidazole in the presence of 4-(dimethylamino)pyridine (DMAP) catalyst in tetrahydrofuran (THF) at 20–50 °C for several hours to form the imidazolide intermediate.
- Step 2: Aqueous ammonia (25%) is added, and the mixture is heated to 110 °C, causing formation of the amidoxime.
- Isolation: The amidoxime crystallizes directly from the reaction mixture, allowing isolation by filtration.
- Yield: High purity and yields are achievable without chromatographic purification.
Preparation from 4-Cyano-4'-hydroxybiphenyl
A related method involves starting from 4-cyano-4'-methoxybiphenyl, which undergoes demethylation to yield the hydroxy derivative.
- Step 1: Bromination and oxidation steps convert 4'-acetyl-4-methoxybiphenyl to 4'-methoxy-4-biphenyl carboxylic acid.
- Step 2: Amidation and cyanation reactions produce 4-cyano-4'-methoxy biphenyl.
- Step 3: Demethylation with pyridinium chloride at elevated temperature (200 °C) yields 4-cyano-4'-hydroxybiphenyl.
- Yield: Overall yields for the final hydroxy product are around 75%.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxylamine reaction | Cyano-substituted benzene derivative | NH2OH·HCl + KOH in MeOH, 0–20 °C, 1 h stirring | 85 | Direct amidoxime formation, simple workup |
| Imidazolide intermediate route | Carboxylic acid derivative | 1,1'-Carbodiimidazole, DMAP, THF, then NH3, 110 °C | >87 | One-pot synthesis, high purity crystals |
| Demethylation of methoxy biphenyl | 4'-Methoxy-4-biphenyl carboxamide | Pyridinium chloride, 200 °C, 2 h | 75 | Multi-step, requires high temperature |
Research Findings and Analysis
- The hydroxylamine method is favored for its simplicity and high yield, enabling direct transformation of nitriles to amidoximes without isolating intermediates.
- The imidazolide intermediate method allows for controlled amidoxime formation with minimal side reactions, suitable for scale-up.
- Demethylation of methoxy biphenyl derivatives provides a route to hydroxy-substituted cyanobenzenes but involves harsher conditions and multiple steps.
- Reaction parameters such as temperature, solvent choice (methanol, THF), and pH adjustment are critical for optimizing yield and purity.
- The amidoxime products typically crystallize out of reaction mixtures, facilitating isolation without chromatographic purification.
- Spectroscopic data including IR, 1H NMR, and 13C NMR confirm the successful synthesis and purity of the target compounds.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Cyano-N'-hydroxybenzene-1-carboximidamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of particulates .
- Ventilation : Conduct reactions in a fume hood or glovebox, especially when generating toxic byproducts (e.g., cyanide derivatives) .
- Waste Disposal : Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste management services for environmentally safe disposal .
- Emergency Measures : Immediate decontamination with water for skin exposure; use eyewash stations for ocular contact .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λmax ~255 nm) to assess purity ≥98% .
- NMR : Confirm the presence of the cyano (-C≡N) and hydroxyimino (-N-OH) groups via ¹³C (δ ~115 ppm for CN) and ¹H NMR (δ ~10.5 ppm for -N-OH) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular formula (C₈H₆N₃O) .
Q. What synthetic routes are effective for this compound?
- Methodological Answer :
- Key Steps :
Intermediate Synthesis : React 4-cyanobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form the hydroxyimino intermediate .
Purification : Recrystallize from ethanol to remove unreacted starting materials. Monitor yield via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Yield Optimization : Adjust reaction time (typically 6–8 hours) and stoichiometry (1:1.2 ratio of nitrile to hydroxylamine) .
Advanced Research Questions
Q. How can computational models predict the physicochemical properties of this compound?
- Methodological Answer :
- Software Tools : Use ChemAxon or ACD/Labs to calculate:
- LogD (pH 7.4) : Predicted ~1.2, indicating moderate lipophilicity .
- pKa : The hydroxyimino group has an acidic pKa ~6.8, influencing solubility at physiological pH .
- Drug-Likeness : Evaluate compliance with Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, acceptors ≤10) .
- Validation : Compare computational results with experimental HPLC retention times and solubility assays .
Q. What strategies resolve contradictions in reported LogD values for this compound?
- Methodological Answer :
- Experimental Replication : Standardize shake-flask assays using octanol/water partitioning at pH 5.5 and 7.4. Control temperature (25°C) and ionic strength (0.15 M NaCl) .
- Data Harmonization : Apply multivariate analysis to identify outliers caused by impurities or measurement techniques (e.g., UV vs. LC-MS detection) .
- Collaborative Validation : Share raw datasets via repositories like PubChem to enable cross-lab verification .
Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals. The cyano group’s electron-withdrawing effect stabilizes the hydroxyimino moiety, enhancing nucleophilic reactivity .
- SAR Studies : Modify the phenyl ring (e.g., halogen substitution) and measure binding affinity to target enzymes (e.g., histone deacetylases) to establish structure-activity relationships .
Q. What mechanisms underlie the compound’s potential toxicity in pharmacological studies?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : Test against HEK293 cells using MTT assays (IC₅₀ determination).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Pathway Analysis : RNA sequencing to identify oxidative stress pathways (e.g., Nrf2 activation) triggered by cyanide release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
